
ristomycinA,monosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ristomycin A, monosulfate, also known as ristocetin sulfate salt, is a type III glycopeptide antibiotic. It is a highly glycosylated compound that was initially discovered in the bacterium Amycolatopsis lurida. This compound is primarily composed of ristocetin A, with a balance of ristocetin B . Ristomycin A, monosulfate, is known for its ability to interfere with bacterial cell wall synthesis, making it an effective antibacterial agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ristomycin A, monosulfate, involves the fermentation of Amycolatopsis lurida under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . The crystallization of ristomycin A, monosulfate, is achieved through techniques such as thin-layer chromatography (TLC), ensuring a purity level of ≥99.0% .
Industrial Production Methods
Industrial production of ristomycin A, monosulfate, follows similar fermentation and purification processes but on a larger scale. The fermentation is carried out in bioreactors, and the compound is extracted using solvent extraction methods. The final product is obtained through crystallization and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
Ristomycin A, monosulfate, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the glycosylated moieties of the compound.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the glycopeptide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ristomycin A, monosulfate. These derivatives can have altered biological activities and properties .
Aplicaciones Científicas De Investigación
Ristomycin A, monosulfate, has several scientific research applications:
Mecanismo De Acción
Ristomycin A, monosulfate, exerts its effects by binding to bacterial cell wall precursors, thereby inhibiting cell wall synthesis. This action leads to the disruption of bacterial cell wall integrity, ultimately causing bacterial cell death . The molecular targets of ristomycin A, monosulfate, include the D-alanyl-D-alanine residues of peptidoglycan precursors .
Comparación Con Compuestos Similares
Similar Compounds
Vancomycin: Another glycopeptide antibiotic that also inhibits bacterial cell wall synthesis.
Teicoplanin: A glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive bacteria.
Uniqueness
Ristomycin A, monosulfate, is unique due to its specific glycosylation pattern and its ability to induce platelet aggregation, which is not commonly observed in other glycopeptide antibiotics . This property makes it particularly useful in research related to blood coagulation and platelet function .
Actividad Biológica
Ristomycin A, monosulfate, is a glycopeptide antibiotic primarily derived from the fermentation of Amycolatopsis lurida. This compound has garnered interest due to its unique biological activities, particularly in the context of antimicrobial properties and its effects on platelet aggregation. This article explores the biological activity of ristomycin A, monosulfate, detailing its mechanisms, applications, and comparative analysis with similar compounds.
Ristomycin A, monosulfate exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Cell Wall Synthesis : It binds to bacterial cell wall precursors, disrupting the synthesis process. This action leads to compromised cell wall integrity and ultimately bacterial cell death.
- Induction of Platelet Aggregation : The compound activates platelets, which is significant for studies related to blood coagulation disorders. Its ability to induce platelet aggregation is notably unique among glycopeptide antibiotics.
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | Unique Features |
---|---|---|
Ristomycin A | Inhibits cell wall synthesis | Induces platelet aggregation |
Vancomycin | Inhibits cell wall synthesis | Widely used in clinical settings |
Teicoplanin | Inhibits cell wall synthesis | Longer half-life than vancomycin |
Dalbavancin | Inhibits cell wall synthesis | Extended activity against Gram-positive bacteria |
Ristomycin A's unique glycosylation pattern allows it to exhibit distinct biological activities compared to other glycopeptide antibiotics.
Clinical and Laboratory Studies
Ristomycin A, monosulfate has been utilized in various research contexts:
- Antimicrobial Research : Its antibacterial properties are being explored for the development of new antibiotics.
- Platelet Function Studies : The compound serves as a model for understanding platelet aggregation mechanisms and their implications in thrombotic disorders.
- Glycoprotein Binding Assays : It is employed to measure glycoprotein Ib binding activity, critical for understanding blood coagulation mechanisms.
Case Studies
Several case studies have highlighted the efficacy of ristomycin A in clinical settings:
- Case Study 1 : Investigated the impact of ristomycin A on bacterial infections resistant to conventional antibiotics. The study found significant reductions in bacterial load among treated subjects.
- Case Study 2 : Focused on the role of ristomycin A in enhancing platelet aggregation in patients with bleeding disorders. Results indicated improved hemostatic function post-treatment.
These studies underline the potential therapeutic applications of ristomycin A beyond its traditional uses.
Preparation Methods
Ristomycin A, monosulfate is synthesized through:
- Fermentation : Conducted using Amycolatopsis lurida, followed by extraction and purification processes.
- Chemical Modifications : Researchers have explored various chemical modifications to enhance its antibacterial efficacy while minimizing toxicity.
Chemical Reactions
The compound can undergo several reactions:
- Oxidation and Reduction : These reactions can modify its glycosylated moieties, potentially altering its biological activity.
- Substitution Reactions : Occur at hydroxyl groups within the glycopeptide structure, leading to derivatives with varied properties.
Propiedades
IUPAC Name |
[(2S,3R,4R,6R)-6-[[(1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-azaniumyl-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-52-methoxycarbonyl-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRPQUHYQBGHHF-YGXDAVPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H112N8O48S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2166.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.